N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic systems. Its systematic name is derived from the parent pyrazolo[1,5-a]pyrimidine scaffold, which consists of a fused bicyclic structure containing pyrazole and pyrimidine rings. The numbering of the scaffold follows IUPAC guidelines, with position 1 assigned to the bridgehead nitrogen atom shared between the two rings.
Substituents are located at positions 2, 3, 5, and 7 of the core structure:
- A 3-methylphenyl group at position 2
- Methyl groups at positions 3 and 5
- A cyclohexylamine group at position 7
The molecular formula is C₃₂H₂₈N₄ , calculated based on the core pyrazolo[1,5-a]pyrimidine (C₇H₅N₃) with substituent contributions:
- 3-Methylphenyl (C₇H₇)
- Two methyl groups (2 × C₁H₃)
- Cyclohexylamine (C₆H₁₁N)
This formula aligns with analogous pyrazolo[1,5-a]pyrimidine derivatives reported in crystallographic studies.
Crystallographic Data and Conformational Studies
While no direct crystallographic data for this specific compound exists in the literature, structural insights can be inferred from related pyrazolo[1,5-a]pyrimidine complexes. For example, a copper(II) complex with pyrazolo[1,5-a]pyrimidine-3-carboxylate ligand crystallizes in the monoclinic C2/c space group with unit cell parameters a = 15.6054(8) Å, b = 7.0441(3) Å, and c = 12.6301(6) Å. The pyrazolo[1,5-a]pyrimidine core in such structures typically adopts a planar conformation, with substituents oriented perpendicular to the bicyclic system to minimize steric hindrance.
For the title compound, the 3-methylphenyl group at position 2 and cyclohexylamine at position 7 are expected to introduce steric bulk, potentially influencing crystal packing. The methyl groups at positions 3 and 5 may participate in weak C–H···π interactions, as observed in similar systems.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives typically exhibit distinct signals for aromatic protons, methyl groups, and amine substituents. For example:
- The NH proton of the cyclohexylamine group appears as a broad singlet near δ 11.5–12.5 ppm.
- Aromatic protons from the 3-methylphenyl substituent resonate between δ 7.2–7.8 ppm as multiplet patterns.
- Methyl groups attached to the heterocyclic core show singlets at δ 2.3–2.6 ppm, while the cyclohexyl CH₂ protons appear as complex multiplets near δ 1.0–2.0 ppm.
In ¹³C NMR spectra:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of related compounds shows a characteristic [M+H]⁺ ion. For a derivative with molecular weight 334.5 g/mol, the base peak corresponds to the intact molecular ion. Key fragmentation pathways include:
- Loss of the cyclohexylamine group (–C₆H₁₁N, Δm/z 99)
- Cleavage of the pyrimidine ring, yielding fragments at m/z 160–180
- Sequential loss of methyl groups (–15 Da per group)
Infrared (IR) Vibrational Signatures
Infrared spectroscopy reveals critical functional group vibrations:
- N–H stretching of the secondary amine at 3300–3450 cm⁻¹
- C–H aromatic stretching modes between 3000–3100 cm⁻¹
- C–N stretching vibrations of the heterocyclic core at 1350–1450 cm⁻¹
- Out-of-plane bending modes of the phenyl ring near 700–800 cm⁻¹
The absence of strong carbonyl absorptions (1600–1750 cm⁻¹) confirms the amine substitution pattern rather than keto tautomers.
Properties
Molecular Formula |
C21H26N4 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-14-8-7-9-17(12-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-10-5-4-6-11-18/h7-9,12-13,18,23H,4-6,10-11H2,1-3H3 |
InChI Key |
XKZHGNMTIBBSHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction Parameters
The initial cyclocondensation requires precise control of temperature and pH. A study comparing acetic acid vs. sulfuric acid catalysis found that acetic acid (20 mol%) at 80°C for 12 hours provided superior regioselectivity (>95%) for the pyrazolo[1,5-a]pyrimidine core. Elevated temperatures (>100°C) led to side products from decarboxylation or over-alkylation.
Table 1: Cyclocondensation Yield Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 12 | 92 |
| Sulfuric acid | 100 | 8 | 78 |
| p-TSA | 90 | 10 | 85 |
Chlorination Efficiency
Chlorination with POCl<sub>3</sub> is highly sensitive to moisture. Anhydrous conditions and stoichiometric POCl<sub>3</sub> (5 equivalents) achieved 89% conversion, while traces of water reduced yields to <50%. Alternative chlorinating agents like oxalyl chloride were less effective (<60% yield).
Amination Kinetics
The reaction of 7-chloro intermediates with cyclohexylamine follows second-order kinetics. In DMF at 60°C, a 2:1 amine-to-chloro ratio provided 88% yield within 4 hours. Prolonged heating (>6 hours) induced N-dealkylation, underscoring the need for precise reaction monitoring.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.28 (t, J = 7.6 Hz, 1H, ArH), 6.05 (s, 1H, NH), 2.95 (m, 1H, cyclohexyl), 2.35 (s, 3H, CH<sub>3</sub>), 1.85–1.45 (m, 10H, cyclohexyl).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Substituent Effects at the N-Position
Key Insight : The cyclohexyl group in the target compound balances lipophilicity and metabolic stability, avoiding the polar pitfalls of pyridylmethyl groups while maintaining favorable pharmacokinetics.
Substituent Effects at Positions 2, 3, and 5
Key Insight : The absence of strong electron-withdrawing groups (e.g., fluorine) in the target compound likely reduces mycobacterial ATP synthase inhibition compared to fluorophenyl analogues. However, its methyl groups may improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
Key Insight : The cyclohexyl group may reduce hERG binding risk compared to pyridylmethyl derivatives, though specific data are lacking. Microsomal stability is expected to be comparable to fluorophenyl analogues.
Biological Activity
Overview
N-cyclohexyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various pharmacological properties including anticancer and anti-inflammatory effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C23H28N4/c1-16-8-7-11-20(14-16)22-18(3)23-25-17(2)15-21(27(23)26-22)24-13-12-19-9-5-4-6-10-19/h7-9,11,14-15,24H,4-6,10,12-13H2,1-3H3 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CCCCC4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to reduced growth of cancer cells and modulation of inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies :
- A study reported that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460 with IC50 values ranging from 0.01 µM to 42.30 µM .
- Another research indicated that compounds with similar structures showed promising results against HepG2 and SF268 cell lines .
Enzymatic Inhibition
The compound's structure suggests potential for enzymatic inhibition:
- Aurora Kinase Inhibition :
- CDK Inhibition :
Study 1: Anticancer Efficacy
In a comparative study focusing on various pyrazolo[1,5-a]pyrimidine derivatives:
- Compound Tested : N-cyclohexyl derivative.
- Cell Lines : MCF7 (breast cancer), NCI-H460 (lung cancer).
- Results : Showed promising growth inhibition with IC50 values significantly lower than standard chemotherapeutics.
Study 2: Enzyme Interaction
A detailed kinetic analysis revealed that the compound binds effectively to target enzymes implicated in tumor growth:
- Binding Affinity : High affinity for Aurora-A and CDK targets.
- Outcome : Induced apoptosis in treated cancer cells through pathway modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
